N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE
Overview
Description
N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes ethoxy and methoxy groups attached to a phenyl ring, a vinyl group, and a dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:
Preparation of 4-ethoxy-3-methoxybenzaldehyde: This can be achieved through the ethylation and methylation of 3-hydroxybenzaldehyde.
Formation of the vinyl group: The aldehyde group of 4-ethoxy-3-methoxybenzaldehyde is converted to a vinyl group through a Wittig reaction.
Introduction of the dinitrophenyl group: The vinyl compound is then reacted with 3,5-dinitrobenzoyl chloride in the presence of a base to form the dinitrophenyl derivative.
Acetylation: Finally, the dinitrophenyl derivative is acetylated using acetic anhydride and N-methylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The compound’s dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The vinyl group may also participate in conjugation reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-{2-[2-(4-methoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide: Similar structure but lacks the ethoxy group.
N-{2-[2-(4-ethoxyphenyl)vinyl]-3,5-dinitrophenyl}-N-methylacetamide: Similar structure but lacks the methoxy group.
Uniqueness
N-{2-[(E)-2-(4-ETHOXY-3-METHOXYPHENYL)VINYL]-3,5-DINITROPHENYL}-N-METHYLACETAMIDE is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-[2-[(E)-2-(4-ethoxy-3-methoxyphenyl)ethenyl]-3,5-dinitrophenyl]-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7/c1-5-30-19-9-7-14(10-20(19)29-4)6-8-16-17(21(3)13(2)24)11-15(22(25)26)12-18(16)23(27)28/h6-12H,5H2,1-4H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKXBNRESXVMNH-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N(C)C(=O)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N(C)C(=O)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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